![molecular formula C12H8BrFO B2787198 1-Bromo-4-(2-fluorophenoxy)benzene CAS No. 56985-66-1](/img/structure/B2787198.png)
1-Bromo-4-(2-fluorophenoxy)benzene
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Overview
Description
“1-Bromo-4-(2-fluorophenoxy)benzene” is a derivative of benzene. It has a molecular formula of C12H9BrFO and a molecular weight of 249.103 . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(2-fluorophenoxy)benzene” consists of a benzene ring with a bromine atom and a fluorophenoxy group attached to it . The exact 3D structure can be viewed using specific software .
Scientific Research Applications
- Cross-Coupling Reactions : Researchers use this compound in palladium-catalyzed cross-coupling reactions to create complex molecules. For instance, it can be coupled with aryl or heteroaryl compounds to form new carbon-carbon bonds .
- Fluorinated Pharmaceuticals : Fluorinated benzene derivatives play a crucial role in the development of drugs like Lumacaftor. Researchers explore similar structures for potential therapeutic applications .
Organic Synthesis and Reactions
Pharmaceutical Intermediates
Safety and Hazards
Safety data sheets suggest that “1-Bromo-4-(2-fluorophenoxy)benzene” should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing. It should also be kept away from open flames, hot surfaces, and sources of ignition .
Mechanism of Action
Target of Action
This compound is often used as a reagent in organic synthesis , suggesting that its targets could vary depending on the specific reaction it’s used in.
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through substitution or coupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(2-fluorophenoxy)benzene . For instance, the compound is a flammable liquid and can cause irritation if it comes into contact with skin or eyes . Therefore, it should be handled with appropriate protective equipment and stored in a sealed container at room temperature .
properties
IUPAC Name |
1-bromo-4-(2-fluorophenoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOFJVGLJVIODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-fluorophenoxy)benzene |
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